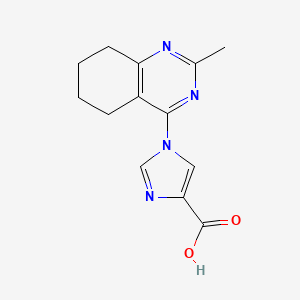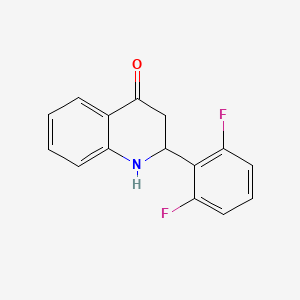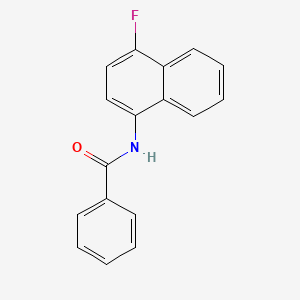
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopropyl group at the 9th position, and a trifluoromethyl group at the 8th position on the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a purine derivative.
Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropylation reaction using cyclopropyl bromide in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.
Addition Reactions: The cyclopropyl and trifluoromethyl groups can participate in addition reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino-purine derivative.
科学研究应用
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes. The cyclopropyl group can induce conformational changes in the target molecules, affecting their function.
相似化合物的比较
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: can be compared with other purine derivatives, such as:
6-Chloropurine: Lacks the cyclopropyl and trifluoromethyl groups, resulting in different chemical and biological properties.
9-Cyclopropylpurine: Does not have the chlorine and trifluoromethyl groups, affecting its reactivity and applications.
8-Trifluoromethylpurine: Missing the chlorine and cyclopropyl groups, leading to distinct interactions and effects.
The unique combination of the chlorine, cyclopropyl, and trifluoromethyl groups in This compound imparts specific chemical and biological properties that differentiate it from other purine derivatives.
属性
分子式 |
C9H6ClF3N4 |
|---|---|
分子量 |
262.62 g/mol |
IUPAC 名称 |
6-chloro-9-cyclopropyl-8-(trifluoromethyl)purine |
InChI |
InChI=1S/C9H6ClF3N4/c10-6-5-7(15-3-14-6)17(4-1-2-4)8(16-5)9(11,12)13/h3-4H,1-2H2 |
InChI 键 |
QGSSAJJVNOIZIO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C3=C(C(=NC=N3)Cl)N=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11856974.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11856981.png)








![2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)



